![molecular formula C6H3Cl2F3N2 B1389764 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine CAS No. 1060815-21-5](/img/structure/B1389764.png)
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
“2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is a heterocyclic aromatic compound. It is a derivative of Trifluoromethylpyridine (TFMP), which contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3,5-DCTF have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The InChI code for this compound is 1S/C6HCl2F3N2/c6-3-1-2 (5 (8,9)10)11-4 (7)12-3/h1H
.
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine has a variety of scientific research applications. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. It has also been used in organic synthesis to prepare a variety of molecules, including pharmaceuticals and agrochemicals. In biochemistry, this compound has been used to investigate the structure and function of proteins, enzymes, and other biomolecules. This compound has also been used in the study of enzyme inhibition and enzyme activation.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or signaling.
Pharmacokinetics
The presence of the trifluoromethyl group in many pharmaceuticals suggests that it may enhance lipophilicity, which could impact bioavailability .
Result of Action
The compound’s trifluoromethylpyridine structure suggests it may have significant biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine. For instance, the compound’s storage temperature is recommended to be in a refrigerator , suggesting that temperature could affect its stability. Furthermore, the unique properties of the fluorine atom in the trifluoromethyl group can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Advantages and Limitations for Lab Experiments
2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive, and can be easily obtained from chemical suppliers. Furthermore, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the structure and function of proteins, enzymes, and other biomolecules.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively toxic compound, and should be handled with care. In addition, it is not water soluble, so it must be dissolved in a suitable solvent prior to use. Furthermore, this compound is not very soluble in organic solvents, so it must be used in relatively small amounts.
Future Directions
There are several future directions for the use of 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine in scientific research. One potential direction is to investigate the effects of this compound on other enzymes and biomolecules, such as kinases and transcription factors. In addition, this compound could be used to study the structure and function of proteins involved in signal transduction pathways. Another potential direction is to investigate the effects of this compound on the metabolism of drugs and other compounds. Finally, this compound could be used to study the effects of environmental pollutants on cellular processes.
Safety and Hazards
The safety data sheet indicates that “2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITFADCMNYDCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673552 | |
Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060815-21-5 | |
Record name | 2,4-Dichloro-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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